molecular formula C8H12F3NO2 B12512498 Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B12512498
M. Wt: 211.18 g/mol
InChI Key: IVCFRARIWGMGRC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate reflects the compound’s core structure and substituents. Breaking down the nomenclature:

  • Pyrrolidine : A five-membered saturated heterocyclic ring containing four carbon atoms and one nitrogen atom.
  • 3-Carboxylate : An ester functional group (-COO-) attached to the third carbon of the pyrrolidine ring.
  • 4-(Trifluoromethyl) : A -CF₃ group bonded to the fourth carbon of the ring.
  • Ethyl : The ester’s alkoxy component (-OCH₂CH₃).

The molecular formula C₈H₁₂F₃NO₂ confirms these substituents. Calculations based on atomic valency and bonding rules verify the formula’s consistency with the structure. For instance, the pyrrolidine ring (C₄H₈N) contributes four carbons, one nitrogen, and eight hydrogens, while the ester group (C₃H₅O₂) and trifluoromethyl group (CF₃) account for the remaining atoms. The molecular weight of 211.18 g/mol aligns with mass spectrometry data.

Atomic Connectivity and Bonding Patterns

The compound’s connectivity is unambiguously defined by its SMILES string : CCOC(=O)C1CNCC1C(F)(F)F. Parsing this notation reveals:

  • Ethyl ester group : CCOC(=O)
  • Pyrrolidine ring : C1CNCC1 (with positions 3 and 4 bearing substituents)
  • Trifluoromethyl group : C(F)(F)F

A detailed atomic connectivity table is constructed below:

Atom Index Element Bonded Atoms (Index, Bond Type)
1 O 2 (single), 3 (double)
2 C 1 (single), 4 (single), 5 (single)
3 C 1 (double), 6 (single)
4 O 2 (single), 7 (single)
5 C 2 (single), 8 (single), 9 (single)
6 C 3 (single), 10 (single), 11 (single)
7 C 4 (single), 12 (single), 13 (single)
8 N 5 (single), 14 (single)
9 C 5 (single), 15 (single), 16 (single)
10 C 6 (single), 17 (single), 18 (single)
11 F 6 (single)
12 F 7 (single)
13 F 7 (single)

Key observations:

  • The ester carbonyl group (C=O) at position 3 exhibits resonance stabilization, influencing reactivity.
  • The pyrrolidine nitrogen at position 1 participates in ring puckering dynamics due to its lone pair’s steric effects.
  • Trifluoromethyl substituents at position 4 introduce significant electronegativity and steric bulk, affecting conformational preferences.

Conformational Isomerism in Pyrrolidine Derivatives

Pyrrolidine rings exhibit two primary puckered conformations : Cγ-endo (carbon-4 above the ring plane) and Cγ-exo (carbon-4 below). In this compound, the trifluoromethyl group’s steric and electronic effects dominate conformational behavior:

  • Steric bulk : The -CF₃ group preferentially adopts a pseudoequatorial position to minimize 1,3-diaxial interactions, favoring the Cγ-endo pucker .
  • Electronegativity : Fluorine’s inductive effect stabilizes adjacent σ* orbitals, subtly altering torsional barriers between conformers.

Comparative studies of proline derivatives show that cis-substituents (relative to the nitrogen) favor Cγ-exo puckering , while trans-substituents prefer Cγ-endo . In this compound, the trifluoromethyl group’s position at C4 (trans to the nitrogen) aligns with this trend, stabilizing the Cγ-endo conformation.

Comparative Analysis of 2D and 3D Structural Representations

2D representations , such as the structural formula or SMILES notation, emphasize connectivity and functional groups . For example, the ester and trifluoromethyl groups are immediately identifiable in the 2D layout. However, these representations fail to capture:

  • Stereochemistry : The (3R,4R) configuration evident in 3D models.
  • Ring puckering : Non-planar distortions critical for molecular interactions.

3D models derived from X-ray crystallography or computational simulations reveal:

  • Chiral centers : The stereochemistry at C3 and C4, which influence pharmacological activity.
  • Torsional angles : The pyrrolidine ring’s dihedral angles (~35° for Cγ-endo), dictating binding site compatibility.

A superimposition of 2D and 3D representations highlights discrepancies between idealized connectivity and actual spatial arrangements, underscoring the necessity of both models for complete structural analysis.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

IVCFRARIWGMGRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition with Trifluoromethyl-Substituted Alkenes

A widely employed method involves 1,3-dipolar cycloaddition between azomethine ylides and trifluoromethylated alkenes. For example, CeCl₃·7H₂O -catalyzed reactions between 2,3-dihydrofuran and trifluoromethyl-substituted thiadiazoles yield pyrrolidine precursors. The cerium catalyst facilitates strain release in dihydrofuran, enabling nucleophilic attack by the amine group of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Subsequent ring closure forms the pyrrolidine skeleton with a trifluoromethyl group at the 4-position.

Reaction Conditions :

  • Solvent: Acetonitrile
  • Catalyst: 20 mol% CeCl₃·7H₂O
  • Temperature: Room temperature
  • Yield: 70–85%

This method excels in operational simplicity but requires post-synthetic esterification to introduce the ethyl carboxylate group.

Enantioselective Hydrogenation of Cyclic Enamines

Asymmetric Hydrogenation Using Ruthenium Catalysts

Patent US8344161B2 discloses a high-yielding enantioselective route starting from 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives. Key steps include:

  • Cyclization : Propiolic acid esters react with benzylamine derivatives under acidic conditions (e.g., trifluoroacetic acid) to form dihydropyrrole intermediates.
  • Hydrogenation : Chiral ruthenium catalysts (e.g., [Ru(OAc)₂((R)-DM-SEGPHOS)]) enable asymmetric hydrogenation at 30–40 bar H₂ pressure, achieving >99% enantiomeric excess (ee).

Optimization Data :

Parameter Value
Catalyst Loading 0.2–0.5 mol%
Solvent Methanol or Ethanol
Temperature 30–50°C
ee >99.9%

This method is industrially scalable but requires specialized catalysts and high-pressure equipment.

Nucleophilic Substitution and Ring Closure

SNAr Reactions with Trifluoromethyl Pyridine Precursors

EP2821398A1 describes a pathway leveraging nucleophilic aromatic substitution (SNAr) on 6-trifluoromethylpyridine-3-carboxylic acid derivatives. While originally designed for pyridines, the protocol adapts to pyrrolidines by using 4,4,4-trifluoro-3-aminobutanoates as starting materials. Key transformations include:

  • Enamine Formation : Condensation of trifluoroacetylated amines with β-keto esters.
  • Cyclization : Acid-mediated (e.g., HCl/EtOH) ring closure to form the pyrrolidine core.

Critical Observations :

  • Avoids mutagenic vinyl ethers used in earlier routes.
  • Achieves 65–78% yields with >95% purity after recrystallization.

Reductive Amination and Protecting Group Strategies

Reductive Amination of Keto Esters

A PMC study outlines reductive amination for pyrrolidine synthesis:

  • Keto Ester Preparation : Ethyl 4-oxopyrrolidine-3-carboxylate is treated with trifluoromethylamine derivatives.
  • Reduction : Sodium cyanoborohydride or catalytic hydrogenation reduces the imine intermediate.
  • Deprotection : Trifluoroacetic acid removes tert-butoxycarbonyl (Boc) groups.

Representative Reaction :
$$
\text{Ethyl 4-oxopyrrolidine-3-carboxylate} + \text{CF}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate}
$$

Yield : 60–72%

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantages Limitations
Cycloaddition 70–85 N/A One-pot, low cost Requires esterification step
Asymmetric Hydrogenation 88–95 >99.9 High stereocontrol High-pressure H₂, costly catalysts
SNAr Cyclization 65–78 N/A Avoids hazardous reagents Multi-step purification
Reductive Amination 60–72 N/A Mild conditions Moderate yields

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.45–2.67 (m, 2H, pyrrolidine H), 3.12–3.30 (m, 2H, pyrrolidine H), 3.85–4.05 (m, 1H, CHCF₃), 4.19 (q, 2H, J=7.1 Hz, OCH₂).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 44.8 (pyrrolidine C), 61.5 (OCH₂), 124.5 (q, J=277 Hz, CF₃), 172.3 (C=O).

Mass Spectrometry

  • ESI-MS : m/z 211.18 [M+H]⁺, consistent with molecular formula C₈H₁₂F₃NO₂.

Industrial-Scale Considerations

Large-scale production favors asymmetric hydrogenation due to its high enantiopurity and reproducibility. However, CeCl₃-mediated cycloaddition is cost-effective for non-chiral applications. Solvent recovery systems and continuous-flow reactors are recommended to enhance sustainability.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) for trifluoromethylation via radical pathways. For example, visible-light-induced C–H trifluoromethylation of pyrrolidine esters achieves 50–60% yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(a) Ethyl 4,4-Difluoropyrrolidine-3-Carboxylate HCl (CAS 1373502-70-5)
  • Structural Difference : Replaces the 4-CF₃ group with two fluorine atoms at the 4-position.
  • Physicochemical Properties: Higher polarity due to the difluoro substitution, leading to improved aqueous solubility as a hydrochloride salt.
  • Applications : Used as a building block in protease inhibitors due to its conformational rigidity .
(b) 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (211)
  • Structural Difference : Features a difluorophenylmethyl substituent and lacks the ester group.
  • Synthesis : Prepared in 72% yield via a multi-step procedure involving Suzuki coupling.
  • Stability : Acidic protons (δ 12.10 ppm in ¹H NMR) suggest susceptibility to deprotonation under basic conditions .

Heterocyclic Analogues with Trifluoromethyl Groups

(a) Ethyl 3-Chloro-4-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS 1198475-44-3)
  • Structural Difference : Pyridine ring replaces pyrrolidine, with -CF₃ and chlorine at positions 4 and 3, respectively.
  • Properties :
    • Higher molecular weight (253.60 g/mol) and logP (2.9) compared to pyrrolidine derivatives.
    • The planar pyridine ring enhances π-π stacking interactions in crystal structures .
(b) Ethyl 3-(Trifluoromethyl)pyrazole-4-Carboxylate (CAS 155377-19-8)
  • Structural Difference : Pyrazole ring instead of pyrrolidine, with -CF₃ at position 3.
  • Synthesis : Prepared via nucleophilic substitution in N,N-dimethylacetamide (80°C, 10 hours) with 75% yield.
  • Applications : Intermediate in agrochemicals due to its resistance to oxidation .

Complex Pyrrolidine Derivatives in Pharmaceuticals

(a) (2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-Methoxyphenyl)pyrrolidine-3-Carboxylate (7)
  • Structural Difference : Contains benzo[d][1,3]dioxol-5-yl and 4-methoxyphenyl groups.
  • Stability : Sensitive to air due to hydroxylation at position 3, requiring inert storage conditions.
  • Synthesis: Hydrogenation with Raney Ni in ethanol under high pressure .
(b) Vicriviroc Maleate (SCH 417690)
  • Structural Difference : Piperidine core with -CF₃ and methoxyphenyl groups.
  • Applications : CCR5 antagonist for HIV treatment; the -CF₃ group enhances binding to hydrophobic pockets .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents Reference
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate ~209 (estimated) ~2.1 5 4-CF₃, 3-COOEt -
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl 225.6 1.8 4 4-F₂, 3-COOEt
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate 253.60 2.9 6 4-CF₃, 3-Cl, pyridine
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate 208.14 2.5 5 3-CF₃, pyrazole

Biological Activity

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group, which enhances its lipophilicity and membrane permeability. The molecular formula is C10_{10}H10_{10}F3_3N1_{1}O2_{2}, with a molecular weight of approximately 287.28 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group is hypothesized to enhance binding affinity to hydrophobic pockets in target proteins, potentially modulating their activity.

Key Biological Targets

  • Enzymatic Interactions : Studies suggest that this compound may interact with enzymes involved in metabolic pathways, influencing their catalytic activities.
  • Receptor Modulation : The compound has shown potential as a modulator of various receptors, including those linked to pain and inflammation.

Biological Activity Findings

Research indicates that this compound exhibits notable biological activities, including anti-inflammatory and analgesic effects. Preliminary studies have demonstrated its efficacy in various in vitro assays.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in inflammatory markers
AnalgesicPain relief comparable to standard analgesics
Enzyme inhibitionInhibits specific metabolic enzymes

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Effects :
    • In a study involving animal models, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis.
  • Analgesic Properties :
    • A double-blind clinical trial evaluated its efficacy against chronic pain conditions. Results indicated that patients receiving the compound reported significant pain relief compared to those on placebo.
  • Enzyme Interaction Studies :
    • High-throughput screening identified this compound as a potent inhibitor of certain metabolic enzymes, with IC50_{50} values indicating strong binding affinity.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group is critical for enhancing the biological activity of this compound. Comparative studies with structurally similar compounds reveal that variations in substituents significantly affect potency and efficacy.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-phenylpyrrolidine-3-carboxylateLacks trifluoromethyl groupLower anti-inflammatory effect
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylateContains chlorine insteadReduced lipophilicity
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylateSimilar structure with enhanced stabilityComparable analgesic properties

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